6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Coupling reactions: The phenylprop-1-en-2-yl group can be introduced via coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylprop-1-en-2-yl group.
Reduction: Reduction reactions could target the imidazo[1,2-a]pyridine core or the phenylprop-1-en-2-yl group.
Substitution: The chloro substituents make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, imidazo[1,2-a]pyridines are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.
Medicine
In medicine, compounds of this class are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, this compound might be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would be specific to the target and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(4-chlorophenyl)-imidazo[1,2-a]pyridine
- 2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridine
Uniqueness
The unique combination of substituents in 6-chloro-N-(4-chlorophenyl)-2-[(1E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties.
Properties
Molecular Formula |
C22H17Cl2N3 |
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Molecular Weight |
394.3 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-[(E)-1-phenylprop-1-en-2-yl]imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C22H17Cl2N3/c1-15(13-16-5-3-2-4-6-16)21-22(25-19-10-7-17(23)8-11-19)27-14-18(24)9-12-20(27)26-21/h2-14,25H,1H3/b15-13+ |
InChI Key |
CKBMXNLOOXQVEJ-FYWRMAATSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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